(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H12N2.2ClH . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 4, and a methanamine group at position 3. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride typically involves the alkylation of 2,4-dimethylpyridine with formaldehyde and subsequent reduction to form the methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine compounds and TEMPO.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of similar structures.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The methanamine group plays a crucial role in binding to the active site of the target molecule, while the pyridine ring provides structural stability and specificity.
Comparison with Similar Compounds
- (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine;dihydrochloride
- (4-Methyl-2-pyrimidinyl)methanamine;dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride
Uniqueness: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is unique due to the specific positioning of its methyl groups and methanamine group on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of the dihydrochloride salt form enhances its solubility and stability, further contributing to its versatility.
Properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLUGOQVVFGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580230-43-7 |
Source
|
Record name | 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.